molecular formula C18H23ClN2O3S B5641114 N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide

N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide

Cat. No. B5641114
M. Wt: 382.9 g/mol
InChI Key: NMQIPBICAKEPJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to “N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide”, often involves N-alkylation strategies to design selective ligands or multifunctional agents. For example, Canale et al. (2016) explored the N-alkylation of arylsulfonamide derivatives as a method for achieving selective receptor ligands, highlighting the chemical versatility and potential of sulfonamide compounds in medicinal chemistry (Canale et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is critical for their biological activity. Studies such as the one by Shim et al. (2002) have used molecular orbital methods to analyze the conformations of sulfonamide compounds, contributing to understanding how molecular structure influences receptor binding and activity (Shim et al., 2002).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, including cyclopropanation, which has been studied for its enantioselective synthesis potential. Davies et al. (1996) demonstrated the rhodium(II) catalyzed decomposition of vinyldiazomethanes as a method for synthesizing functionalized cyclopropanes, indicating the chemical reactivity and potential applications of sulfonamides in organic synthesis (Davies et al., 1996).

Physical Properties Analysis

The physical properties of sulfonamide compounds are influenced by their molecular structure. Studies on the crystal structure, spectroscopic, and quantum chemical properties provide insights into the stability, reactivity, and potential applications of these compounds. For example, Fatma et al. (2017) investigated the crystal structure and spectroscopic properties of a novel sulfonamide derivative, contributing to the understanding of its physical properties and potential applications (Fatma et al., 2017).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as their reactivity and interactions with biological targets, are central to their potential therapeutic applications. Studies investigating the synthesis and activity of sulfonamide compounds against various biological targets help elucidate their chemical properties and potential as therapeutic agents. Vinaya et al. (2009) evaluated the antimicrobial activity of sulfonamide derivatives, highlighting their potential as antimicrobial agents (Vinaya et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could include further studies to determine its pharmacological activity, potential applications, and safety profile .

properties

IUPAC Name

N-[[1-[(5-chlorofuran-2-yl)methyl]piperidin-3-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3S/c19-18-9-8-17(24-18)13-21-10-4-7-16(12-21)11-20-25(22,23)14-15-5-2-1-3-6-15/h1-3,5-6,8-9,16,20H,4,7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQIPBICAKEPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(O2)Cl)CNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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